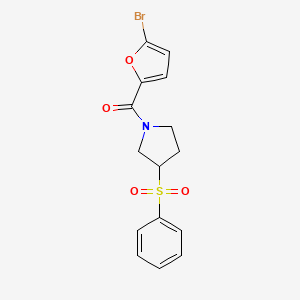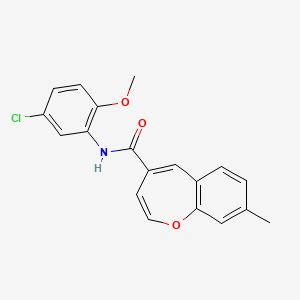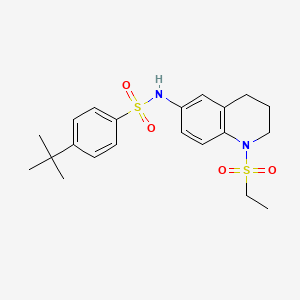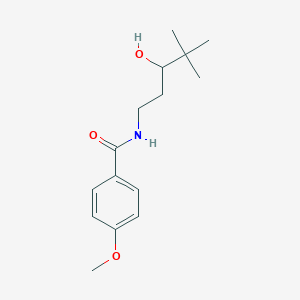
(5-Bromofuran-2-yl)(3-(phenylsulfonyl)pyrrolidin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Molecular Structure Analysis
The molecular structure of “(5-Bromofuran-2-yl)(3-(phenylsulfonyl)pyrrolidin-1-yl)methanone” includes a bromofuran unit, a phenylsulfonyl unit, and a pyrrolidin-1-yl methanone unit. The pyrrolidine ring in this compound contributes to the stereochemistry of the molecule .Physical And Chemical Properties Analysis
“(5-Bromofuran-2-yl)(3-(phenylsulfonyl)pyrrolidin-1-yl)methanone” is a solid compound . It should be stored in an inert atmosphere at 2-8°C .Scientific Research Applications
Chemical Synthesis and Biological Activity
Synthetic Approaches and Antiestrogenic Activity : A study detailed the synthesis of a complex compound demonstrating potent antiestrogenic activity, highlighting a synthetic pathway involving acylation, Grignard reaction, and etherification steps. The compound showed high binding affinity to estrogen receptors, surpassing that of estradiol in rat uterine cytosol estrogen receptors (Jones et al., 1979).
Antioxidant Properties of Derivatives : Another research focused on synthesizing derivatives with bromine and evaluating their antioxidant activities. These compounds were tested for their radical scavenging abilities, demonstrating effective antioxidant power, with certain derivatives showing promising potential due to their significant antioxidant properties (Çetinkaya et al., 2012).
Herbicidal and Insecticidal Activities : A series of N-phenylpyrazolyl aryl methanones derivatives, containing arylthio/sulfinyl/sulfonyl groups, were synthesized and exhibited favorable herbicidal and insecticidal activities. This indicates the potential of such compounds in agricultural applications (Wang et al., 2015).
In Vitro Cytotoxicity Testing : The synthesis of 2-aroylbenzofuran-3-ols and their cytotoxicity on human cancer cell lines were examined, with some compounds showing good inhibitory abilities, particularly on Hep-G2 cells. This underscores the potential for these compounds in cancer research (Công et al., 2020).
Anticonvulsant Agents : Novel derivatives were synthesized for evaluation as sodium channel blockers and anticonvulsant agents, with certain compounds showing potent activity and high protective indexes, suggesting their utility in treating convulsions (Malik & Khan, 2014).
Antimicrobial and Antioxidant Studies : Compounds synthesized from (3-methoxy-5-nitrobenzofuran-2-yl)(phenyl)methanone derivatives underwent antimicrobial, antioxidant, and docking studies, demonstrating notable antimicrobial and antioxidant properties. This research contributes to the development of new therapeutic agents (Rashmi et al., 2014).
Safety and Hazards
The safety information for “(5-Bromofuran-2-yl)(3-(phenylsulfonyl)pyrrolidin-1-yl)methanone” indicates that it may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and more .
properties
IUPAC Name |
[3-(benzenesulfonyl)pyrrolidin-1-yl]-(5-bromofuran-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14BrNO4S/c16-14-7-6-13(21-14)15(18)17-9-8-12(10-17)22(19,20)11-4-2-1-3-5-11/h1-7,12H,8-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUHOMUXUJSDPKH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1S(=O)(=O)C2=CC=CC=C2)C(=O)C3=CC=C(O3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14BrNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-Bromofuran-2-yl)(3-(phenylsulfonyl)pyrrolidin-1-yl)methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2'-Amino-6',7'-dimethyl-1-(3-methylbenzyl)-2,5'-dioxo-5',6'-dihydrospiro[indoline-3,4'-pyrano[3,2-c]pyridine]-3'-carbonitrile](/img/structure/B2839878.png)


![5-(Iodomethyl)-6-oxabicyclo[3.2.1]octane](/img/structure/B2839884.png)
![2-Bromo-3-[3-(oxan-4-yl)azetidine-1-carbonyl]pyridine](/img/structure/B2839885.png)
![(Z)-2-amino-3-{[(E)-(6-nitro-1,3-benzodioxol-5-yl)methylidene]amino}-2-butenedinitrile](/img/structure/B2839887.png)


![1-(3-Methoxypropyl)-3-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)urea](/img/structure/B2839893.png)
![8-(5-Bromo-2-methoxyphenyl)-1,5-dimethylpurino[8,9-c][1,2,4]triazole-2,4-dione](/img/structure/B2839895.png)

![(E)-N-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)but-2-enamide](/img/structure/B2839897.png)